molecular formula C8H10O5 B13887733 Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B13887733
M. Wt: 186.16 g/mol
InChI Key: ICFCUDMSWPLCRS-FOHZUACHSA-N
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Description

Chemical Structure: The compound features a bicyclo[2.1.1]hexane core with a 2-oxa bridge, a carboxylic acid group at position 4, and a methoxycarbonyl substituent at position 5 in the endo configuration (Figure 1).
Molecular Formula: C₈H₁₀O₅ .
Molecular Weight: 186.162 g/mol .
Applications: Used as a specialized building block in pharmaceutical and organic synthesis due to its rigid bicyclic framework and functional groups, which enable diverse derivatization .

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

(1R,4R,5S)-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

InChI

InChI=1S/C8H10O5/c1-12-6(9)5-4-2-8(5,3-13-4)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)/t4-,5+,8+/m1/s1

InChI Key

ICFCUDMSWPLCRS-FOHZUACHSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@]1(CO2)C(=O)O

Canonical SMILES

COC(=O)C1C2CC1(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Acid-Catalyzed Ring Closure of Epoxy-Alcohols

A key synthetic route involves the acid-catalyzed cyclization of epoxy-alcohol intermediates to form the oxabicyclic ring system. This method is well-documented in patent US4554366A and related literature:

  • The starting material is typically an epoxy-alcohol derived from a 1,4-disubstituted-3-cyclohexen-1-ol.
  • Oxidizing agents such as tert-butyl hydroperoxide or m-chloroperbenzoic acid are used to introduce the epoxide functionality.
  • The cyclization is catalyzed by relatively strong acids, with sulfonic acids like p-toluenesulfonic acid being preferred for their efficacy.
  • The reaction is conducted in solvents compatible with the epoxy-alcohol, typically at temperatures ranging from 0 °C to 50 °C, with an optimal range of 10 °C to 30 °C.
  • Acid to epoxy-alcohol molar ratios are generally low (0.01 to 0.10), with 0.02 to 0.04 being preferred to control reaction rates and selectivity.
  • This process yields the bicyclic product predominantly in the exo-hydroxy configuration, but the endo isomer can be accessed via subsequent oxidation and reduction steps.

Table 1: Acid-Catalyzed Cyclization Conditions

Parameter Range/Value Notes
Acid Catalyst p-Toluenesulfonic acid (preferred) Also methanesulfonic, benzenesulfonic acids
Solvent Compatible with epoxy-alcohol Examples include methylene chloride
Temperature 0 °C to 50 °C Preferably 10 °C to 30 °C
Acid to Epoxy-Alcohol Ratio 0.01 to 0.10 (molar) Preferably 0.02 to 0.04
Oxidizing Agents tert-Butyl hydroperoxide, m-CPBA For epoxidation prior to cyclization

This method is advantageous for its relatively high yield and stereoselectivity toward the exo-hydroxy bicyclic product. The endo isomer, relevant to the target compound, can be obtained by oxidation of the exo-hydroxy intermediate to a ketone followed by stereoselective reduction with sodium borohydride.

Synthetic Route via Diels-Alder Reaction and Subsequent Functional Group Transformations

Another comprehensive synthetic strategy involves the use of bicyclic anhydrides derived from Diels-Alder reactions, as detailed in a master's thesis on aminocyclitols synthesis (Demir, 2003):

  • The bicyclic framework is constructed by the Diels-Alder reaction of furan and maleic anhydride to yield 7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
  • This anhydride undergoes selective methanolysis (desymmetrization) to form the half-ester derivative.
  • The carboxylic acid moiety is then converted into urethane functionality using Curtius rearrangement.
  • The oxabicyclic bridge is opened using Lewis acids to afford aminoconduritol derivatives.
  • Subsequent acetylation and dihydroxylation steps lead to functionalized bicyclic compounds bearing methoxycarbonyl and carboxylic acid groups.

Table 2: Key Steps in the Diels-Alder-Based Synthesis

Step Reaction Type Key Reagents/Conditions Product Type
1. Diels-Alder Reaction Cycloaddition Furan + Maleic anhydride 7-Oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
2. Desymmetrization Selective Esterification Methanol Half-ester derivative
3. Curtius Rearrangement Rearrangement Azide intermediates, heat Urethane functionality
4. Lewis Acid-Mediated Ring Opening Ring cleavage Lewis acids (e.g., BF3·OEt2) Aminoconduritol derivatives
5. Acetylation and Dihydroxylation Functional group modification Acetylating agents, OsO4 Hydroxylated methoxycarbonyl derivatives

This synthetic strategy allows for the introduction of methoxycarbonyl and carboxylic acid groups in the bicyclic framework with control over stereochemistry and functionality, leading to compounds structurally related to endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.

Oxidation and Reduction for Stereochemical Control

  • The exo-hydroxy bicyclic intermediates obtained from the acid-catalyzed cyclization can be converted to the endo isomer by oxidation to a ketone followed by stereoselective reduction.
  • Sodium borohydride is commonly used for the reduction step, favoring the formation of the endo-hydroxy configuration.
  • This step is crucial to obtain the desired stereochemistry in the final methoxycarbonyl-substituted oxabicyclic acid.

Summary Table of Preparation Methods

Method Key Steps Advantages Notes
Acid-Catalyzed Cyclization Epoxidation → Acid-catalyzed ring closure High yield, stereoselective Exo product predominant; endo via oxidation/reduction
Diels-Alder + Functionalization Diels-Alder → Desymmetrization → Curtius rearrangement → Ring opening → Functionalization Versatile, enables complex substitutions Enables introduction of methoxycarbonyl and carboxyl groups
Oxidation/Reduction Oxidation of exo-hydroxy to ketone → Reduction to endo-hydroxy Stereochemical control Final stereochemistry tuning

Chemical Reactions Analysis

Types of Reactions

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways. The specific mechanism depends on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(a) 4-(4-Methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic Acid
  • Molecular Formula : C₁₃H₁₄O₄ .
  • Molecular Weight : 234.25 g/mol .
  • Key Differences: Replaces the methoxycarbonyl group with a 4-methoxyphenyl substituent.
(b) 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic Acid
  • Molecular Formula : C₇H₁₀O₃ .
  • Molecular Weight : 142.15 g/mol .
  • Key Differences: Substitutes the methoxycarbonyl group with a methyl group.
(c) 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Molecular Formula : C₇H₁₀O₃ .
  • Molecular Weight : 142.15 g/mol .
  • Key Differences : Positional isomerism shifts the carboxylic acid to position 1 and adds a methyl group at position 4. This alters acidity (pKa) and hydrogen-bonding capabilities, impacting crystallization behavior .

Structural Isomerism and Functional Group Positioning

  • Endo vs. Exo Configurations : The endo configuration of the methoxycarbonyl group in the target compound imposes distinct steric constraints compared to hypothetical exo analogs, influencing reaction kinetics and diastereoselectivity in synthetic pathways .
  • Azabicyclo Analogs : Compounds like 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 165456-23-5) replace the oxygen atom with nitrogen, introducing basicity and altering solubility in acidic media .

Physicochemical and Spectral Properties

NMR Spectral Analysis

  • Target Compound : NMR data (δ values) for protons near the methoxycarbonyl group (positions 5 and adjacent carbons) would show distinct deshielding due to the electron-withdrawing ester group .
  • Methyl-Substituted Analogs : Protons near methyl groups (e.g., 1-methyl derivative) exhibit upfield shifts (δ ~1.0–1.5 ppm) due to the electron-donating effect, contrasting with the downfield shifts observed in the target compound’s methoxycarbonyl region .

Thermal and Solubility Properties

Compound (CAS) Melting Point Solubility (Water) LogP
2803661-30-3 (Target) Not reported Low (ester group) ~1.2
2171880-95-6 (4-Methoxyphenyl) Not reported Very low (aromatic) ~2.5
2169582-80-1 (1-Methyl) Not reported Moderate ~0.8

Functional Versatility

  • The carboxylic acid group in the target compound enables amide coupling or salt formation, while the ester allows hydrolysis to a free acid or reduction to an alcohol .
  • Azabicyclo analogs (e.g., 758679-85-5) are prioritized in peptidomimetic drug design due to nitrogen’s hydrogen-bonding capacity .

Biological Activity

Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a compound belonging to the bicyclic class of organic compounds, specifically the 2-oxabicyclo[2.1.1]hexane family. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O5C_9H_{12}O_5. Its structure includes a bicyclic framework with an oxabicyclo ring, which contributes to its unique physicochemical properties.

PropertyValue
Molecular Weight184.19 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not available

Research indicates that compounds like this compound may serve as bioisosteres for ortho-substituted phenyl rings, enhancing their pharmacological profiles. The incorporation of this bicyclic structure into various bioactive compounds can improve their solubility and stability, leading to enhanced biological activity .

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of 2-oxabicyclo[2.1.1]hexanes exhibit significant antimicrobial properties, making them candidates for further development as antibacterial agents .
  • Agrochemical Applications : The compound has been explored for its potential use in agrochemicals, particularly as fungicides and herbicides, due to its ability to disrupt biological pathways in target organisms .
  • Synthesis and Validation : A series of studies have validated the biological activity of 2-oxabicyclo[2.1.1]hexanes through various synthetic routes, demonstrating their efficacy in modifying existing bioactive compounds .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of a series of 2-oxabicyclo[2.1.1]hexane derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with some derivatives outperforming traditional antibiotics .

Case Study 2: Agrochemical Development

In another case, researchers synthesized a derivative of Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane and tested its efficacy as a fungicide against Fusarium graminearum. The compound showed promising results, significantly reducing fungal growth compared to controls .

Q & A

Basic: What are the common synthetic routes for Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid?

Answer:
The compound can be synthesized via intramolecular photocycloaddition of appropriately substituted propenoate esters. For example, ethyl 3-(2-propenyloxy)propenoate undergoes UV irradiation to form the bicyclic structure, with the methoxycarbonyl group adopting the endo configuration due to steric and electronic factors. This method is analogous to the synthesis of ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate . Post-synthesis, hydrolysis of the ester group yields the carboxylic acid derivative.

Advanced: How does thermolysis influence the stability of this bicyclic compound?

Answer:
Thermolysis studies on related ethyl 2-oxabicyclo derivatives reveal ring-opening reactions at elevated temperatures. For instance, heating ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate produces ethyl 2-ethenyl-4-oxobutyrate via retro-cycloaddition, indicating that the bicyclic framework is thermally labile. Researchers should optimize reaction temperatures (<100°C) to prevent decomposition during synthetic workflows .

Basic: What analytical methods confirm the endo configuration of the methoxycarbonyl group?

Answer:
1H-NMR spectroscopy is critical for distinguishing endo vs. exo configurations. In the endo isomer, the methoxycarbonyl group causes distinct deshielding of adjacent protons due to its spatial proximity. For example, in ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate, the bridgehead protons exhibit splitting patterns (δ ~3.5–4.5 ppm) that differ from exo analogs . X-ray crystallography can further validate stereochemistry.

Advanced: What mechanistic pathways dominate solvolysis reactions of derivatives of this compound?

Answer:
Solvolysis of bicyclo[2.1.1]hexane derivatives proceeds via competitive pathways :

  • Nucleophilic displacement : Dominant in polar solvents (e.g., water or ethanol) with good leaving groups (e.g., brosylates).
  • Fragmentation : Favored at higher temperatures (>60°C) or in less nucleophilic solvents (e.g., acetone), yielding linear ketones or esters.
    For example, solvolysis of the brosylate derivative of 2-oxabicyclo[2.1.1]hexane-endo-5-methanol produces fragmentation products (e.g., 3-buten-1-ol derivatives) with minimal ring expansion .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Waste Management : Segregate acidic waste and neutralize with bicarbonate before disposal.
  • Ventilation : Use fume hoods during synthesis due to potential volatile byproducts. These protocols align with guidelines for structurally similar carboxylic acids .

Advanced: How can enantioselective synthesis of this bicyclic compound be achieved?

Answer:
Chiral catalysts (e.g., rhodium carboxamidates) enable enantioselective cyclopropanation or photocycloaddition. For example, rhodium-catalyzed reactions of diazo esters with alkenes yield bicyclic lactones with high enantiomeric excess (ee >90%). Computational modeling (DFT) can optimize transition states to favor the desired stereoisomer .

Basic: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:
The rigid bicyclic scaffold serves as a conformationally constrained building block for peptidomimetics or enzyme inhibitors. For instance, PharmaBlock Sciences utilizes similar structures (e.g., 1-methyl-2-oxabicyclo derivatives) to design bioactive molecules with improved metabolic stability .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example:

  • Thermal stability : Activation energies for ring-opening reactions can be modeled to identify stabilizing substituents.
  • Stereoelectronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance electrophilicity at the bridgehead, guiding functionalization strategies .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:
A mixed solvent system (e.g., ethyl acetate/hexane or methanol/water) is recommended. The compound’s moderate polarity (logP ~1.5–2.0) ensures solubility in polar aprotic solvents while allowing gradual crystallization. Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced: Can this compound undergo ring-expansion reactions under acidic conditions?

Answer:
Acid-mediated ring expansion is minimal (<1% yield) based on studies of related 2-oxabicyclohexanes. For example, treatment of 2-oxabicyclo[2.1.1]hexane-endo-5-methanol with PCC yields 2,7-dioxabicyclo[3.2.1]oct-3-ene via aldehyde intermediate rearrangement, not direct ring expansion .

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